N-(3-methyl-1H-pyrazol-5-yl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(3-methyl-1H-pyrazol-5-yl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a pyrazole ring (with a methyl group at position 3) linked to a pteridine ring system.
- The functional groups include a sulfanyl (thiol) group and an acetamide moiety.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the following steps:
Pyrazole Formation:
Pteridine Synthesis:
Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ similar synthetic strategies.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Research into its pharmacological properties (e.g., antimicrobial or anticancer effects).
Industry: May find applications in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with enzymes or receptors due to its structural features.
Pathways: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrazole, pteridine, and sulfanyl groups sets it apart.
Similar Compounds: Related compounds include other pteridine derivatives and pyrazole-containing molecules.
Properties
Molecular Formula |
C20H19N7O2S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C20H19N7O2S/c1-12-3-5-14(6-4-12)10-27-19(29)17-18(22-8-7-21-17)24-20(27)30-11-16(28)23-15-9-13(2)25-26-15/h3-9H,10-11H2,1-2H3,(H2,23,25,26,28) |
InChI Key |
JFQNJCUKFBHNHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=NNC(=C4)C |
Origin of Product |
United States |
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